

Spectroscopic Data of Methyl 4-bromo-3-chlorobenzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-bromo-3-chlorobenzoate

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Introduction

Methyl 4-bromo-3-chlorobenzoate is a halogenated aromatic ester with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and elucidation of its role in chemical reactions. This technical guide provides a detailed overview of the expected spectroscopic data for **methyl 4-bromo-3-chlorobenzoate**, based on predictive models and analysis of structurally similar compounds. While experimental spectra for this specific molecule are not readily available in public databases, this guide offers a robust framework for its characterization.

Molecular Structure and Predicted Properties

Molecular Formula: C₈H₆BrClO₂

Molecular Weight: 249.49 g/mol

Structure:

Caption: Chemical structure of **Methyl 4-bromo-3-chlorobenzoate**.

Predicted Spectroscopic Data

Due to the absence of experimentally acquired spectra in public repositories, the following data is based on established spectroscopic principles and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, chlorine, and methyl ester groups.

Table 1: Predicted ¹H NMR Spectral Data for **Methyl 4-bromo-3-chlorobenzoate**

Signal	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
1	~ 8.1	d	~ 2.0	1H	H-2
2	~ 7.8	dd	~ 8.5, 2.0	1H	H-6
3	~ 7.7	d	~ 8.5	1H	H-5
4	~ 3.9	s	-	3H	-OCH ₃

Note: Predictions are based on additive models and comparison with similar compounds. The exact chemical shifts and coupling constants may vary.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the substitution pattern.

Table 2: Predicted ¹³C NMR Spectral Data for **Methyl 4-bromo-3-chlorobenzoate**

Signal	Predicted Chemical Shift (δ , ppm)	Assignment
1	~ 165	C=O (ester)
2	~ 135	C-Cl
3	~ 134	C-Br
4	~ 132	C-H (aromatic)
5	~ 131	C-COOCH ₃
6	~ 129	C-H (aromatic)
7	~ 127	C-H (aromatic)
8	~ 53	-OCH ₃

Note: These are estimated chemical shifts.

IR (Infrared) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted Major IR Absorption Bands for **Methyl 4-bromo-3-chlorobenzoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100-3000	Medium	Aromatic C-H stretch
~ 2960-2850	Medium	Aliphatic C-H stretch (-OCH ₃)
~ 1730-1715	Strong	C=O stretch (ester)
~ 1600-1450	Medium-Strong	Aromatic C=C stretch
~ 1300-1200	Strong	C-O stretch (ester)
~ 800-600	Strong	C-Br and C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for **Methyl 4-bromo-3-chlorobenzoate**

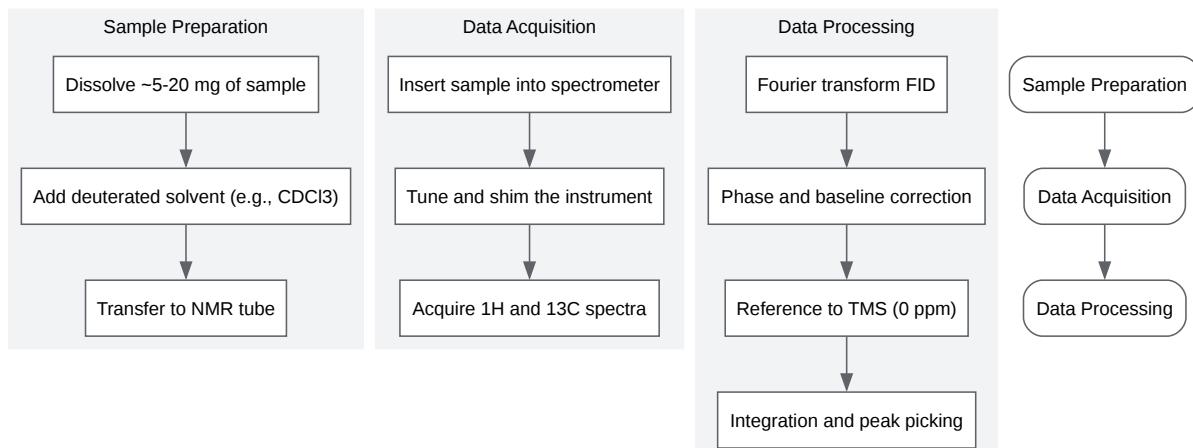
m/z	Predicted Ion	Notes
248/250/252	$[M]^+$	Molecular ion peak with characteristic isotopic pattern for one Br and one Cl atom.
217/219/221	$[M - \text{OCH}_3]^+$	Loss of the methoxy group.
189/191/193	$[M - \text{COOCH}_3]^+$	Loss of the methyl ester group.
154/156	$[M - \text{Br} - \text{CO}]^+$	Fragmentation of the aromatic ring.

Source: Predicted data from PubChem.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy (^1H and ^{13}C)

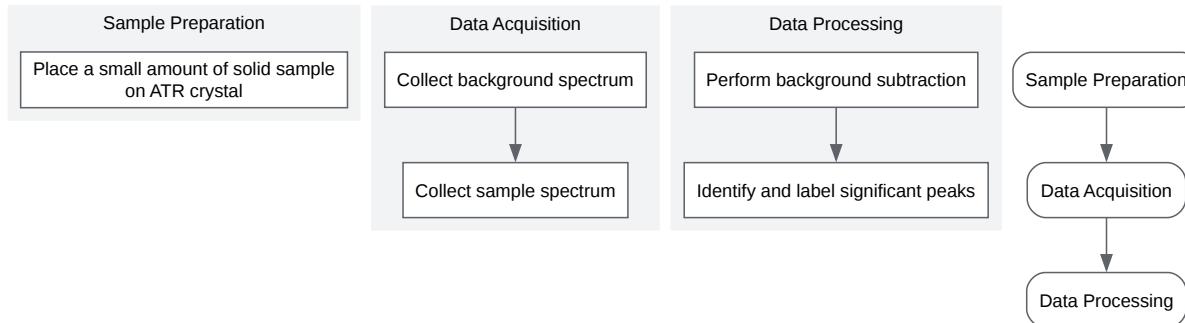


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Caption: General workflow for NMR spectroscopy.

- Sample Preparation: Dissolve 5-20 mg of **methyl 4-bromo-3-chlorobenzoate** in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.0$ ppm).
- Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
- Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

IR Spectroscopy

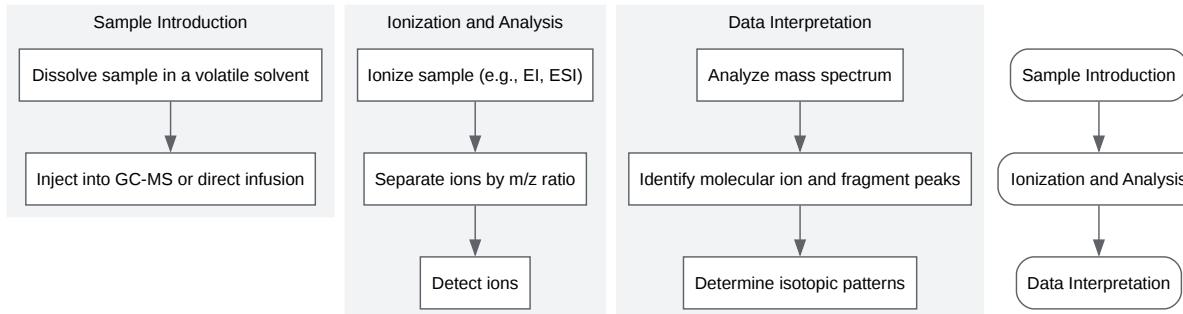


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Caption: General workflow for ATR-FTIR spectroscopy.

- Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid sample is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty accessory is first collected. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The absorption peaks are then identified and assigned to their corresponding functional groups.

Mass Spectrometry



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Caption: General workflow for Mass Spectrometry.

- Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is dissolved in a volatile solvent and injected into the gas chromatograph.
- Ionization: The molecules are ionized, typically using Electron Ionization (EI) for GC-MS, which involves bombarding the sample with a high-energy electron beam.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection and Data Analysis: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The spectrum is then analyzed to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for **methyl 4-bromo-3-chlorobenzoate**. While experimental data is currently limited in the

public domain, the predicted values and general protocols outlined here serve as a valuable resource for researchers and scientists working with this compound. The provided information will aid in the identification, characterization, and quality control of **methyl 4-bromo-3-chlorobenzoate** in various research and development settings. It is recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation.

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References

- 1. Methyl 4-Bromo-3-chlorobenzoate | C8H6BrClO2 | CID 22366763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Methyl 4-bromo-3-chlorobenzoate (C8H6BrClO2) [pubchemlite.lcsb.uni.lu]
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